molecular formula C18H24O2 B164560 Estr-5(10)-ene-3,17-dione CAS No. 3962-66-1

Estr-5(10)-ene-3,17-dione

Cat. No. B164560
CAS RN: 3962-66-1
M. Wt: 272.4 g/mol
InChI Key: RORYLAUXKSWMQL-GUZDXLFXSA-N
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Description

“Estr-5(10)-ene-3,17-dione” is a chemical compound with the molecular formula C18H24O2 . It is related to other compounds such as “Estr-5(10)-ene-3,17-diol” and "Estr-5(10)-ene" .


Synthesis Analysis

The synthesis of “this compound” and related compounds has been studied. For instance, on epoxidation of this compound, the 5β,10β-epoxide is the major product . The mixture of epoxides was converted into 5,10β-dihydroxy-5α-estrane-3,17-dione, 10α- and 10β-hydroxyestr-4-ene-3,17-dione, and estrone .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C18H24O2 and its average mass 272.382 Da . It is related to “Estr-5(10)-ene-3,17-diol”, which has the molecular formula C18H28O2 and an average mass of 276.414 Da .


Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied. For example, on epoxidation of this compound, the 5β,10β-epoxide is the major product . The mixture of epoxides was converted into 5,10β-dihydroxy-5α-estrane-3,17-dione, 10α- and 10β-hydroxyestr-4-ene-3,17-dione, and estrone .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 427.5±45.0 °C at 760 mmHg, and a flash point of 159.7±25.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis and Characterization

Estr-5(10)-ene-3,17-dione serves as a precursor for the synthesis of various biologically significant compounds. Buděšínský et al. (2005) demonstrated that upon epoxidation of this compound, a mixture of products, including 5,10β-dihydroxy-5α-estrane-3,17-dione and 10β-hydroxyestr-4-ene-3,17-dione, were obtained. They highlighted the importance of 1H NMR for monitoring these sensitive reaction pathways, indicating the compound's utility in complex chemical syntheses (Buděšínský et al., 2005). Yang et al. (2007) also described a multi-step synthesis process starting from this compound to produce mibolerone, a compound with notable applications, showcasing the compound's versatility in chemical synthesis (Yang, Fan, & Tang, 2007).

Analytical Chemistry

In the field of analytical chemistry, this compound has been a subject of interest. Klasinc et al. (2009) conducted a comprehensive study on unsaturated steroids, including this compound, using photoelectron spectroscopy. Their work provides valuable insights into the electronic structure of these compounds, contributing to a better understanding of their chemical behavior and applications (Klasinc, McGlynn, Paša-Tolić, & Kovač, 2009).

Biosynthesis and Enzymatic Studies

This compound is also instrumental in studies related to biosynthesis and enzymatic processes. Dharmaratne et al. (2010) discussed the role of this compound in estrogen biosynthesis, shedding light on its transformations and metabolic implications. This research provides a deeper understanding of the compound's involvement in critical biological pathways (Dharmaratne, Kilgore, Roitman, Shackleton, & Caspi, 2010). Similarly, Jia et al. (2017) reported the identification of the steroid 15α-hydroxylase gene from Penicillium raistrickii, which is used for the commercial preparation of intermediates derived from this compound, emphasizing its significance in pharmaceutical applications (Jia et al., 2017).

Photochemical Studies

The compound's role in photochemical reactions was explored by DellaGreca et al. (2002), who studied the solid-state photodimerization of steroid enones, including compounds related to this compound. This research highlights the compound's potential in understanding and harnessing photochemical processes for various applications (DellaGreca et al., 2002).

Safety and Hazards

The safety and hazards of “Estr-5(10)-ene-3,17-dione” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

Estr-5(10)-ene-3,17-dione, also known as 17-Hydroxy-estr-5(10)-en-3-one , is a steroid compoundLike other steroids, it may interact with steroid receptors in the body, influencing the expression of specific genes and thereby altering cellular function .

Mode of Action

It’s known that steroids generally act as ligands for intracellular receptors, modulating gene expression and cellular function . The compound’s interaction with its targets and the resulting changes would depend on the specific receptors it binds to and the downstream effects of these interactions .

Biochemical Pathways

Given its steroid nature, it may influence various biochemical pathways related to inflammation, immune response, and cell growth and differentiation .

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method , which suggests that it may have properties common to other steroids, including lipophilicity and the potential for extensive metabolism in the liver .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific receptors it interacts with and the downstream effects of these interactions. As a steroid, it may have broad effects on cellular function, potentially influencing processes such as inflammation, immune response, and cell growth and differentiation .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific physiological or pathological state of the organism .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Estr-5(10)-ene-3,17-dione involves the conversion of a starting material, pregnenolone, into the final product through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Chloranil", "Methanesulfonic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethanol" ], "Reaction": [ "Pregnenolone is reacted with Chloranil in the presence of methanesulfonic acid to form the intermediate 3-chloropregn-5-en-20-one.", "The intermediate is then reacted with sodium borohydride in ethanol to reduce the ketone group at C3, yielding 3-beta-hydroxypregn-5-en-20-one.", "The hydroxyl group at C3 is then protected by reacting the intermediate with acetic anhydride and pyridine, forming the acetylated intermediate.", "The acetylated intermediate is then reacted with sodium hydroxide in methanol to remove the acetyl group and form the final product, Estr-5(10)-ene-3,17-dione." ] }

CAS RN

3962-66-1

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1

InChI Key

RORYLAUXKSWMQL-GUZDXLFXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4

Other CAS RN

3962-66-1

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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